Heptyl-UR-144

Vue d'ensemble

Description

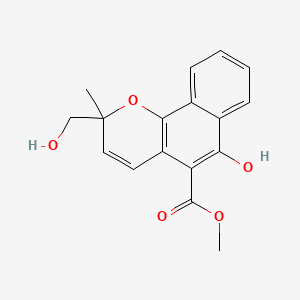

Heptyl-UR-144, also known as (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid. It is a derivative of UR-144, which is a synthetic cannabinoid receptor agonist. This compound is known for its high affinity for the cannabinoid receptor type 2 (CB2) and lower affinity for the cannabinoid receptor type 1 (CB1). This compound has been used in various scientific research applications, particularly in the study of cannabinoid receptors and their effects on the human body .

Applications De Recherche Scientifique

Heptyl-UR-144 has been extensively used in scientific research to study the effects of synthetic cannabinoids on the human body. Some of the key applications include:

Mécanisme D'action

Target of Action

Heptyl-UR-144 is a synthetic cannabinoid . It preferentially binds to the peripheral cannabinoid type 2 receptor (CB2) over the central cannabinoid type 1 receptor (CB1) . The CB1 receptor contributes to the psychoactivity of these substances .

Mode of Action

This compound, like other synthetic cannabinoids, acts as an agonist at the CB1 and CB2 receptors . This means it binds to these receptors and activates them, leading to a response in the cells. A UR-144 degradant was found to be more potent as a CB1 agonist than UR-144 itself .

Biochemical Pathways

It’s known that cannabinoids like this compound can affect various signaling pathways in the body, including those involved in pain perception, mood regulation, and immune response .

Pharmacokinetics

It’s known that synthetic cannabinoids like ur-144 are metabolized by various processes including hydroxylation, dihydroxylation, trihydroxylation, aldehyde formation, ketone formation, carboxylation, and n-dealkylation . The presence of UR-144 in oral fluid constitutes a non-invasive biomarker of synthetic cannabinoid consumption .

Result of Action

Synthetic cannabinoids are generally more toxic than the δ9-tetrahydrocannabinol (δ9-thc) found in cannabis, and this may be due to ligand bias, metabolism, or off-target activity . A UR-144 degradant was found to induce a greater degree of hypothermia and catalepsy in mice, suggesting that it is also more potent in vivo .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the high temperatures of the GC injection port can induce a thermally induced rearrangement product of this compound

Analyse Biochimique

Biochemical Properties

Heptyl-UR-144 is known to interact with cannabinoid receptors, specifically the CB2 receptor, with high affinity. It binds to the CB2 receptor with a Ki value of 1.8 nM, while its affinity for the CB1 receptor is significantly lower, with a Ki value of 150 nM . This selective binding suggests that this compound may play a role in modulating immune responses and inflammation, as CB2 receptors are primarily expressed in immune cells. The interactions between this compound and these receptors can influence various biochemical pathways, including those involved in immune cell signaling and cytokine production.

Cellular Effects

This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by activating CB2 receptors, leading to changes in gene expression and cellular metabolism. For example, activation of CB2 receptors by this compound can result in the inhibition of adenylate cyclase, reducing the levels of cyclic AMP (cAMP) within the cell . This reduction in cAMP can subsequently affect the activity of protein kinase A (PKA) and other downstream signaling molecules. Additionally, this compound may impact cell proliferation and apoptosis, particularly in immune cells, by modulating the expression of genes involved in these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to cannabinoid receptors, particularly CB2. Upon binding, this compound acts as a full agonist, activating the receptor and initiating a cascade of intracellular signaling events . This activation can lead to the inhibition of adenylate cyclase, resulting in decreased cAMP levels and reduced PKA activity. Furthermore, this compound may influence the activity of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and survival. The compound’s ability to modulate these pathways highlights its potential impact on cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable, with a degradation half-life of several hours under standard laboratory conditions . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. For example, continuous activation of CB2 receptors by this compound may result in desensitization of the receptor, reducing its responsiveness to subsequent stimulation. Additionally, long-term exposure to this compound may affect the stability and function of other cellular proteins and enzymes.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can induce mild cannabinoid-like effects, such as reduced locomotor activity and hypothermia . At higher doses, this compound can cause more pronounced effects, including catalepsy and bradycardia. These dose-dependent effects are likely due to the compound’s interaction with cannabinoid receptors and its ability to modulate various signaling pathways. Additionally, high doses of this compound may result in toxic effects, such as liver damage and immune suppression, highlighting the importance of careful dose management in experimental settings.

Metabolic Pathways

This compound undergoes extensive metabolism in the body, primarily through hydroxylation and carboxylation reactions . These metabolic processes are mediated by enzymes such as cytochrome P450s, which introduce hydroxyl groups into the compound, increasing its solubility and facilitating its excretion. The primary metabolites of this compound include hydroxylated and carboxylated derivatives, which can be further conjugated with glucuronic acid or sulfate for excretion in the urine. The metabolic pathways of this compound are similar to those of other synthetic cannabinoids, highlighting the role of liver enzymes in the detoxification and elimination of these compounds.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues, such as the brain and adipose tissue. Additionally, this compound may interact with specific transporters and binding proteins, which can influence its distribution and localization within the body. For example, the compound may bind to albumin in the bloodstream, facilitating its transport to various tissues and organs.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with cellular membranes and organelles . Upon entering the cell, this compound can localize to the endoplasmic reticulum (ER) and Golgi apparatus, where it may influence the synthesis and processing of proteins and lipids. Additionally, the compound may be targeted to specific compartments within the cell through post-translational modifications, such as phosphorylation or ubiquitination. These modifications can direct this compound to specific organelles, such as mitochondria or lysosomes, where it can exert its effects on cellular function and metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl-UR-144 involves the reaction of 1-heptylindole with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve additional steps such as recrystallization to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Heptyl-UR-144 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of reduced metabolites. Sodium borohydride is a common reducing agent used in these reactions.

Substitution: this compound can undergo substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Alkyl halides in the presence of a base such as sodium hydride in an organic solvent like tetrahydrofuran.

Major Products Formed

Oxidation: Hydroxylated metabolites.

Reduction: Reduced metabolites.

Substitution: Substituted indole derivatives.

Comparaison Avec Des Composés Similaires

Heptyl-UR-144 is structurally similar to other synthetic cannabinoids such as UR-144, XLR-11, AB-PINACA, AB-CHMINACA, and AB-FUBINACA. it is unique in its heptyl substitution at the indole nitrogen, which imparts distinct pharmacological properties. Compared to UR-144, this compound has a higher affinity for CB2 receptors and a lower affinity for CB1 receptors, making it less psychoactive .

List of Similar Compounds

- UR-144

- XLR-11

- AB-PINACA

- AB-CHMINACA

- AB-FUBINACA

Propriétés

IUPAC Name |

(1-heptylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO/c1-6-7-8-9-12-15-24-16-18(17-13-10-11-14-19(17)24)20(25)21-22(2,3)23(21,4)5/h10-11,13-14,16,21H,6-9,12,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYRYXPWWCSDCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201043144 | |

| Record name | Heptyl-UR-144 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616469-06-7 | |

| Record name | Heptyl-UR-144 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616469067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl-UR-144 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEPTYL-UR-144 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0X1YWE4CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B592862.png)